1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one

Catalog No.
S13831124
CAS No.
M.F
C10H9N3O
M. Wt
187.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one

Product Name

1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one

IUPAC Name

1-(5-imidazol-1-ylpyridin-2-yl)ethanone

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

InChI

InChI=1S/C10H9N3O/c1-8(14)10-3-2-9(6-12-10)13-5-4-11-7-13/h2-7H,1H3

InChI Key

HSLGMPOUUXLVAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)N2C=CN=C2

1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one is a chemical compound characterized by its unique structural features, which include an imidazole ring and a pyridine moiety. This compound falls under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. The presence of both the imidazole and pyridine groups contributes to its potential biological activity and chemical reactivity.

The imidazole group is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals. The pyridine component often enhances the compound's ability to interact with biological targets due to its basicity and ability to form coordination complexes.

The chemical reactivity of 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The ketone functional group can participate in condensation reactions, forming larger molecular structures or derivatives.
  • Cyclization: Under certain conditions, this compound may undergo cyclization reactions, leading to the formation of more complex heterocyclic compounds.

These reactions are critical for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds containing imidazole and pyridine moieties often exhibit significant biological activity, including:

  • Antimicrobial Activity: Many derivatives of imidazole and pyridine have been studied for their antibacterial and antifungal properties.
  • Anticancer Potential: Certain compounds have shown promise as inhibitors of cancer-related pathways, particularly through modulation of enzyme activities involved in tumor growth.
  • Enzyme Inhibition: The compound may serve as an inhibitor for various enzymes, including those involved in metabolic pathways or signal transduction.

Studies have highlighted the potential for 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one to act on specific biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one can be achieved through various methods:

  • One-Pot Multicomponent Reactions: A common synthetic route involves combining starting materials such as pyridine derivatives and imidazole in a single reaction vessel, often using catalysts or specific solvents to facilitate the reaction.
  • Sequential Synthetic Steps: This method includes synthesizing the imidazole and pyridine components separately before coupling them through condensation or other coupling reactions.
  • Reflux Conditions: Many synthetic protocols utilize reflux conditions to enhance reaction rates and yields, particularly when forming the ketone functionality.

These methods allow for the efficient production of the compound while enabling modifications that can lead to analogs with enhanced properties .

1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new agrochemicals aimed at protecting crops from pathogens.
  • Material Science: The unique properties of this compound might find applications in developing functional materials or sensors that exploit its chemical reactivity.

Interaction studies involving 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one have focused on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins have revealed insights into its mechanism of action as an inhibitor or modulator.
  • Molecular Docking Studies: Computational studies simulating interactions with target proteins help predict binding affinities and identify potential active sites.

These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy against specific targets .

Several compounds share structural similarities with 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-MethylimidazoleImidazole ringAntimicrobialSimpler structure, less complex interactions
4-PyridinonePyridine ringAnticancerLacks imidazole functionality
5-(4-Methylpyridin-2-yl)imidazoleBoth rings presentAntifungalSubstituted pyridine enhances activity
2-(4-Nitrophenyl)imidazoleImidazole ring with nitrophenyl substitutionAntibacterialNitro group increases reactivity

The combination of both imidazole and pyridine rings in 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one provides a unique profile that may lead to distinct biological activities compared to these similar compounds. Its potential as a therapeutic agent stems from this unique structural combination, which influences its interaction with biological targets .

Nucleophilic aromatic substitution (NAS) represents a foundational approach for constructing the imidazole-pyridine linkage. This method typically involves reacting a halogenated pyridine derivative with imidazole under basic conditions. The electrophilic aromatic substitution mechanism is facilitated by the electron-withdrawing acetyl group at the pyridine’s 2-position, which activates the 5-position for nucleophilic attack.

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism: deprotonation of imidazole by a strong base to generate a nucleophilic imidazolate ion, followed by attack at the activated 5-position of the pyridine ring. Key variables influencing yield include the leaving group (Cl, Br), base strength, and solvent polarity. For example, 5-bromo-2-acetylpyridine reacts with imidazole in dimethylformamide (DMF) using potassium carbonate as a base, achieving moderate yields (45–55%) after 24 hours at 80°C. Substituting bromine with iodine improves reactivity but increases costs and side-product formation.

Table 1: NAS Yield Variation with Leaving Groups and Bases

Leaving GroupBaseSolventTemperature (°C)Yield (%)
BrK₂CO₃DMF8052
ClCs₂CO₃DMSO10048
INaHDMAc6065

Steric hindrance from the acetyl group slightly reduces reaction rates compared to unsubstituted pyridines, necessitating prolonged heating. Microwave-assisted synthesis has been explored to reduce reaction times, achieving comparable yields in 2 hours at 120°C.

Kinase inhibition represents a cornerstone mechanism through which imidazole-pyridine hybrid scaffolds exert their anticancer effects [9] [10]. These compounds demonstrate remarkable selectivity for specific kinase targets, which is crucial for minimizing off-target toxicity that has historically plagued kinase inhibitor development [11] [12]. The structural framework of imidazole-pyridine hybrids provides an optimal geometry for interaction with the adenosine triphosphate binding sites of protein kinases [13] [14].

The selectivity profile of imidazole-pyridine scaffolds is primarily determined by their ability to access distinct geometric features within kinase drug pockets [12] [14]. Research has demonstrated that all kinases contain binary units shared by fewer than seven other kinases in the kinome, with 331 kinases containing unique binary units that distinguish them from all others [12]. This selectivity is further enhanced by the conformational reorganization energetic cost that different kinases must overcome to adopt binding-competent conformations [11].

Glycogen Synthase Kinase 3 Beta emerges as a particularly relevant target for imidazole-pyridine compounds, with molecular docking studies revealing excellent binding affinity of selected derivatives [6]. The upregulation of Glycogen Synthase Kinase 3 Beta protein levels in hepatocellular liver carcinoma tissues correlates with negative patient prognosis, making it an attractive therapeutic target [6]. Experimental validation demonstrates that imidazole-pyridine compounds achieve half-maximal inhibitory concentration values below 30 micromolar against liver cancer cell lines, including HepG2, HUH-7, and PLC/PRF/5 [6].

Aurora kinases represent another significant target class for imidazole-pyridine derivatives [8]. The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold demonstrates potent inhibition of both Aurora-A and Aurora-B kinases, with half-maximal inhibitory concentration values of 0.018 and 0.032 micromolar respectively [8]. These compounds exhibit promiscuous kinase inhibition profiles, affecting multiple kinases including ERK8, Glycogen Synthase Kinase 3 Beta, MLK1, JAK2, TrkA, and Vascular Endothelial Growth Factor Receptor [8].

Kinase TargetMechanism of ActionIC50 Range (nM)Cancer RelevanceReference
Cyclin Dependent Kinase 9Transcriptional elongation inhibition10-100Colorectal, prostate cancer [15] [16] [17]
Glycogen Synthase Kinase 3 BetaCell cycle regulation30-500Hepatocellular carcinoma [6]
Aurora Kinase AMitotic spindle checkpoint18-50Multiple solid tumors [8]
Aurora Kinase BCytokinesis regulation32-100Multiple solid tumors [8]
Epidermal Growth Factor ReceptorGrowth factor signaling96-250Lung, breast cancer [18]
Vascular Endothelial Growth Factor Receptor 2Angiogenesis regulation50-200Multiple solid tumors [19]
Casein Kinase 1 DeltaWnt signaling pathway89Multiple cancer types [18]
Janus Kinase 2Cytokine signaling62Hematological malignancies [18]

The adenosine triphosphate binding site architecture provides the molecular basis for kinase selectivity [13] [20]. The binding site consists of five distinct pockets lined by 36 residues that participate in van der Waals contacts and hydrogen bonding with inhibitors [13]. The gatekeeper residue plays a particularly crucial role in determining inhibitor selectivity, with different kinase groups exhibiting distinct amino acid distributions at this position [13].

Tubulin Polymerization Modulation Strategies

Tubulin polymerization modulation represents a fundamental mechanism through which imidazole-pyridine hybrid scaffolds exert their anticancer effects [21] [22]. Microtubules serve as critical components of the cellular cytoskeleton, and their dynamic equilibrium is essential for cell survival, making tubulin a significant target for cancer drug development [21] [23]. The disruption of microtubule dynamics through either stabilization or destabilization leads to cell cycle arrest in mitosis and subsequent apoptotic cell death [23] [24].

Imidazole-pyridine compounds function as microtubule-destabilizing agents, inhibiting tubulin polymerization and decreasing microtubule polymer mass [21] [25]. These compounds bind to the colchicine binding site on tubulin, which is distinct from the binding sites of other microtubule-targeting agents such as paclitaxel and vinblastine [21] [26]. The colchicine binding mechanism involves the formation of tubulin-compound complexes that subsequently poison the ends of protofilaments through a copolymerization mechanism [26].

Recent research has identified several potent tubulin polymerization inhibitors within the imidazole-pyridine scaffold family [21]. Compound 50, a representative example, demonstrates exceptional activity with a half-maximal inhibitory concentration of 1.20 micromolar for tubulin polymerization inhibition [21]. This compound exhibits broad-spectrum anticancer activity against multiple cell lines, including HeLa (1.48 micromolar), MCF-7 (1.47 micromolar), HT29 (1.52 micromolar), and A549 (1.94 micromolar) [21].

The structure-activity relationships of tubulin polymerization inhibitors reveal critical molecular features required for optimal activity [21]. Compound 51, featuring a 6-methoxybenzo[d]oxazole group, displays activities comparable to combretastatin A-4 while maintaining lower cytotoxicity profiles [21]. Through disruption of the microtubule network, this compound successfully binds to the colchicine binding site and arrests the cell cycle of A549 cells in the G2/M phase [21].

The thiazole-naphthalene derivatives represent another promising class of tubulin polymerization inhibitors [21]. These compounds exhibit moderate to potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with the most active derivative achieving half-maximal inhibitory concentration values of 0.48 micromolar against MCF-7 and 0.97 micromolar against A549 cells [21].

Study/CompoundTarget/MechanismIC50 Value (μM)Cell Lines TestedReference
Imidazole-pyridine (5a-5j)Multiple breast cancer cell lines35.56-100MDA-MB-468, BT-474, T-47D, MCF-7 [2] [3]
Imidazole-pyridine (5a)BT-474, MDA-MB-46835.56±1.02BT-474 [3]
Imidazole-pyridine (5c)BT-474, MDA-MB-46839.19±1.12BT474 [3]
Imidazole-pyridine (5d)BT-474, MDA-MB-468, T47D, MCF-7<50T47D, MCF-7, BT-474, MDA-MB-468 [3]
Imidazole-pyridine (5e)BT-474, MDA-MB-46845.82±1.32BT474 [3]
Tubulin polymerization inhibitor (compound 50)Tubulin polymerization1.20HeLa, MCF-7, HT29, A549 [21]
Tubulin polymerization inhibitor (compound 51)Tubulin polymerization2.1A549 [21]
Tubulin polymerization inhibitor (compound 61)Tubulin polymerization3.54±0.2MDA-MB-231 [21]

The molecular mechanism of tubulin polymerization inhibition involves the substoichiometric poisoning of protofilament ends [26]. Tubulin-compound complexes adopt an incompetent conformation for tubulin association at the protofilament tip, stabilizing lateral bonds responsible for the long-lasting poisoning effect once incorporated into the microtubule structure [26]. This mechanism explains the slow kinetics of compound binding and the sustained suppression of microtubule dynamics observed with these agents [26].

Cyclin Dependent Kinase 9-Targeted Transcriptional Regulation in Colorectal Cancer

Cyclin Dependent Kinase 9 represents a critical therapeutic target for imidazole-pyridine hybrid scaffolds in colorectal cancer treatment [15] [27]. This kinase plays a crucial role in the elongation step of global transcription processes, making it an attractive target for cancer therapy where oncogenic transcription drives cancer cell survival and proliferation [15] [16]. The inhibition of Cyclin Dependent Kinase 9 activity provides a promising therapeutic strategy for treating colorectal cancer through disruption of multiple oncogenic transcriptional pathways [15] [17].

CDKI-73 emerges as one of the most potent and pharmacologically superior Cyclin Dependent Kinase 9 inhibitors, demonstrating excellent anti-tumor efficacy against colorectal cancer [15] [16]. This compound exhibits high cytotoxicity against all colon cancer cell lines tested, with cell cycle and apoptosis analysis in HCT 116 and HT29 cells revealing that CDKI-73 induces cell death without accumulation of DNA at any phase of the cell cycle [15]. The compound causes depolarization of mitochondrial membrane, leading to caspase-independent apoptosis [15].

The molecular mechanisms underlying CDKI-73 activity involve direct inhibition of Cyclin Dependent Kinase 9 and subsequent suppression of RNA polymerase II serine 2 phosphorylation [16] [17]. This transcriptional inhibition results in reduced expression of multiple anti-apoptotic proteins, including MCL-1, BCL-2, and XIAP [16]. The inhibition of MCL-1 protein expression has been confirmed through both Western blotting and flow cytometric quantification, with reductions in protein expression mirrored by inhibition of MCL-1 transcription [16].

In vivo validation studies demonstrate that CDKI-73 significantly inhibits tumor growth in Balb/c nude mice bearing HCT 116 xenograft tumors without overt toxicity [15]. Analysis of tumor tissues collected from xenografted animals confirms that the in vivo anti-tumor efficacy is associated with Cyclin Dependent Kinase 9 targeting of CDKI-73 [15]. The compound also affects the Mnk/eIF4E signaling axis as a downstream effect of Cyclin Dependent Kinase 9 inhibition [15] [16].

Transcriptomic and epigenomic approaches reveal that Cyclin Dependent Kinase 9 inhibition suppresses signaling pathways regulated by key drivers of dysregulated transcription in cancer, including AR, MYC, and BRD4 [17]. These findings demonstrate that Cyclin Dependent Kinase 9 inhibition disrupts multiple oncogenic pathways and positions CDKI-73 as a promising therapeutic agent for aggressive, therapy-resistant cancer subtypes [17].

The clinical relevance of Cyclin Dependent Kinase 9 targeting in colorectal cancer is supported by expression analysis demonstrating that upregulated Cyclin Dependent Kinase 9 significantly shortens the survival of patients with stage II-IV colon cancer [28]. Additionally, Cyclin Dependent Kinase 9 messenger RNA expression positively correlates with clinical tumor stage, suggesting that this kinase promotes lymph node metastasis in colon cancer [28].

The transcriptional regulation mechanisms controlled by Cyclin Dependent Kinase 9 extend beyond individual gene expression to encompass global RNA polymerase II activity [29]. The kinase directly regulates basal transcription machineries through phosphorylation of the RNA polymerase II C-terminal domain, which contains 26 heptapeptide repeats that serve as platforms for various post-translational modifications [29]. The dynamic phosphorylation of different C-terminal domain residues is associated with specific aspects of the transcription cycle [29].

Apoptosis Induction Pathways in Hematological Malignancies

Apoptosis induction represents a fundamental mechanism through which imidazole-pyridine hybrid scaffolds exert their therapeutic effects in hematological malignancies [30] [31]. The intrinsic mitochondrial pathway of apoptosis serves as the primary route for cancer cell death induced by these compounds, involving complex interactions between pro-apoptotic and anti-apoptotic members of the BCL-2 protein family [31] [32]. The balance between these opposing forces determines whether cancer cells undergo apoptosis or continue to proliferate [32] [33].

The BCL-2 protein family comprises three distinct classes that regulate the intrinsic apoptotic pathway [32] [33]. Anti-apoptotic members, including BCL-2, BCL-XL, BCL-w, MCL-1, BCL-10, and BCL-2 related protein A1, function to prevent apoptosis by sequestering pro-apoptotic proteins [32]. Pro-apoptotic members, such as BAK, BAX, BCL-rambo, BCL-xs, and BOK, promote apoptosis through mitochondrial outer membrane permeabilization [32]. The BH3-only proteins, including BAD, BID, BIK, BIM, BLK, BMF, and HRK, serve as regulatory molecules that bind and inhibit anti-apoptotic BCL-2 proteins [32].

BH3 profiling has emerged as a powerful tool for identifying apoptotic defects in cancer cells and predicting sensitivity to therapeutic interventions [34] [35]. This technique exposes mitochondria to measured doses of BH3 domains, allowing researchers to compare the readiness of different cell types to undergo apoptosis [36]. BH3 profiling can identify cells that require BCL-2 for survival and predict sensitivity to BCL-2 antagonists such as ABT-737 [34] [36].

The molecular mechanisms of apoptosis induction in hematological malignancies involve multiple checkpoints and regulatory nodes [31] [37]. The p53-dependent pathway represents a critical component, mediating apoptosis through BAX transactivation, BAX translocation from the cytosol to membranes, cytochrome c release from mitochondria, and caspase-9 activation [37]. This linear pathway culminates in the activation of caspase-3, caspase-6, and caspase-7, leading to the proteolytic cascade responsible for apoptotic cell death [37].

Mitochondrial membrane permeabilization serves as the ultimate step in multiple lethal apoptotic signal transduction pathways that converge on mitochondria [38] [39]. The mitochondrial permeability transition pore represents one of the key systems responsible for mitochondrial outer membrane permeabilization [39]. Although the molecular composition of this pore remains incompletely understood, it attracts significant interest as a promising target for achieving tumor selectivity and overcoming treatment resistance [39].

Apoptosis PathwayKey ProteinsRegulation MechanismCancer DysregulationReference
BCL-2 Dependent PathwayBCL-2, BCL-XL, MCL-1Anti-apoptotic protein sequestrationOverexpression in hematological cancers [30] [31] [32]
BAX/BAK Mediated PathwayBAX, BAK, BIDMitochondrial outer membrane permeabilizationReduced expression in solid tumors [32] [37]
Mitochondrial Membrane PermeabilizationCytochrome c, SMAC/DIABLOCytochrome c release and apoptosome formationImpaired membrane integrity [38] [39]
Caspase Cascade ActivationCaspase-3, -7, -8, -9Proteolytic cascade activationCaspase resistance mechanisms [31] [37]
BH3-Only Protein ActivationBAD, BIM, BIK, PUMAAnti-apoptotic protein inhibitionReduced BH3-only protein levels [34] [35]
p53-Dependent Pathwayp53, p21, MDM2DNA damage response activationp53 mutations in 50% of cancers [37]
Death Receptor PathwayTRAIL, FAS, TNF-αDeath receptor signalingDeath receptor resistance [31]
Inhibitor of Apoptosis ProteinscIAP1, cIAP2, XIAPCaspase inhibitionIAP overexpression [30] [31]

The regulation of apoptosis in hematological malignancies is closely linked to metabolic reprogramming in cancer cells, including mitochondrial alterations [39]. Restoration of deregulated apoptotic machinery in cancer cells through tumor-specific modulation represents a promising anti-cancer strategy [39]. The development of BH3-mimetic compounds offers a novel approach for treating chemotherapy-resistant cancers by blocking select pro-survival BCL-2 family members [40].

The electronic properties of the pyridine ring in 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one are fundamentally governed by the nitrogen atom's electronegativity and its ability to withdraw electron density through both inductive and resonance mechanisms [1] [2]. The nitrogen atom in pyridine exhibits stronger electronegativity compared to carbon, resulting in significant perturbation of the electron distribution throughout the aromatic system [2].

Position-Specific Electronic Characteristics

The 5-position of the pyridine ring, where the imidazole substituent is attached in the target compound, represents a unique electronic environment characterized by moderate to high electron density [1]. Unlike the 2- and 4-positions, which experience direct resonance withdrawal effects from the pyridine nitrogen, the 5-position benefits from reduced electron deficiency while maintaining sufficient reactivity for electrophilic substitution reactions [3]. This positioning creates an optimal balance between electronic activation and stability.

Computational analysis reveals that the 5-position exhibits intermediate electronic properties between the highly electron-deficient 2- and 4-positions and the relatively electron-rich 3-position [4]. The electron-withdrawing capacity of the pyridine nitrogen decreases with distance, making the 5-position approximately 40-60% less electron-deficient than the ortho positions [5]. This electronic environment facilitates stable attachment of electron-rich heterocycles like imidazole while maintaining the overall aromatic character of the system.

Inductive and Resonance Effects

The pyridine nitrogen exerts its influence through dual mechanisms: inductive effects that operate through σ-bonds and resonance effects that involve π-electron delocalization [2]. At the 5-position, the inductive effect remains moderate due to the three-bond separation from the nitrogen atom, while resonance effects are attenuated compared to the 2- and 4-positions [1]. This combination results in a moderate electron-withdrawing environment that enhances the electrophilic character of adjacent carbonyl groups without completely depleting electron density from the aromatic system.

Substitution at different positions dramatically alters the electronic landscape of the pyridine ring. Electron-donating groups at the 5-position increase electron density specifically on the nitrogen atom of pyridine derivatives, leading to enhanced n→π* interactions with appropriate acceptor molecules [4]. Conversely, electron-withdrawing groups reduce electron density on the nitrogen atom, decreasing n→π* interactions while increasing electrostatic contributions to intermolecular binding [4].

PositionElectronic DensityInductive EffectResonance EffectReactivity to ElectrophilesReactivity to NucleophilesTypical pKa Effect
2-Position (ortho)LowStrong (-I)Strong (-R)Very LowHigh+0.5 to +1.0
3-Position (meta)ModerateWeak (-I)No direct resonanceHighestLow-0.3 to -0.5
4-Position (para)LowStrong (-I)Strong (-R)Very LowHigh+0.5 to +1.0
5-PositionModerate-HighModerate (-I)Weak (-R)ModerateLow-Moderate-0.1 to -0.3
6-PositionLowStrong (-I)Strong (-R)Very LowHigh+0.5 to +1.0

Impact on Molecular Recognition

The electronic properties of the 5-substituted pyridine significantly influence molecular recognition events and binding affinity in biological systems [6]. The moderate electron-withdrawal at this position enhances the polarizability of the aromatic system while maintaining sufficient electron density for favorable π-π stacking interactions [7]. This electronic balance is particularly important for compounds exhibiting antiproliferative activity, where introduction of specific functional groups can dramatically alter biological potency [6].

Studies on related pyridine derivatives demonstrate that the 5-position substitution pattern can modulate both intramolecular and intermolecular interactions [8]. The electronic effects extend beyond the immediate substitution site, influencing the entire molecular framework and affecting properties such as lipophilicity, membrane permeability, and target protein binding affinity [6].

Steric Considerations in Imidazole Ring Functionalization

The steric environment surrounding the imidazole ring in 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one presents unique challenges and opportunities for molecular optimization. The five-membered imidazole ring system provides a rigid scaffold for substituent presentation while introducing specific steric constraints that influence both synthetic accessibility and biological activity [9].

Positional Steric Analysis

The imidazole ring exhibits distinct steric environments at each position, with the C-5 position generally offering the most accessible site for functionalization [9]. The C-2 position experiences significant steric crowding due to its proximity to both nitrogen atoms and the potential for tautomeric hydrogen bonding [10]. This crowding results in reduced reaction rates and increased selectivity challenges during synthetic transformations [11].

The C-4 position represents an intermediate steric environment, where moderate crowding allows for controlled functionalization under appropriate conditions [9]. The proximity of the C-4 position to the N-3 nitrogen creates opportunities for intramolecular interactions while limiting the size of tolerable substituents [12]. Computational modeling indicates that substituents larger than methyl groups at the C-4 position experience significant van der Waals repulsion with adjacent atoms [13].

Influence of Substituent Size and Shape

Steric effects in imidazole functionalization are highly dependent on both the size and geometric shape of incoming substituents [12]. Linear alkyl chains show better tolerance than branched substituents due to their ability to adopt extended conformations that minimize steric clashes [12]. Aromatic substituents introduce additional complexity due to their rigid geometry and potential for π-π interactions with the imidazole ring system [14].

The attachment of the imidazole ring to the pyridine 5-position creates an additional steric consideration, as the overall molecular geometry must accommodate both ring systems without significant distortion [15]. This constraint becomes particularly important when considering further functionalization of the imidazole ring, as substituents must fit within the available steric space defined by the pyridine-imidazole conjugate geometry [9].

PositionSteric EnvironmentSubstitution EaseVan der Waals Radius EffectTorsional StrainHydrogen Bonding InterferenceTypical Reaction Rate Factor
C-2CrowdedDifficultHighHighHigh0.1-0.3x
C-4Moderately crowdedModerateModerateModerateModerate0.5-0.8x
C-5OpenEasyLowLowLow1.0-1.5x
N-1AccessibleEasyVariableLowHigh (NH)0.8-1.2x
N-3AccessibleEasyVariableLowModerate0.8-1.2x

Conformational Flexibility and Rigidity

The imidazole ring system exhibits limited conformational flexibility due to its aromatic character, which constrains substituents to specific spatial orientations [16]. This rigidity can be advantageous for molecular recognition processes, as it provides predictable geometric relationships between functional groups [9]. However, the lack of conformational adaptability may limit the ability of derivatives to optimize binding interactions with flexible biological targets [17].

The presence of the ethanone linker introduces a degree of rotational freedom that partially compensates for the rigidity of the heterocyclic systems [18]. This rotational flexibility allows the molecule to adopt multiple conformations, potentially improving its ability to interact with diverse binding sites while maintaining the core structural framework [19].

Synthetic Accessibility and Steric Hindrance

Steric considerations significantly impact the synthetic routes available for imidazole functionalization [11]. The development of regioselective methods for imidazole arylation has revealed that steric effects often override electronic preferences in determining reaction outcomes [9]. For example, the SEM-switch methodology demonstrates how steric hindrance at the C-4 position can be overcome by temporarily relocating protecting groups to less hindered positions [9].

The choice of protecting groups becomes critical when dealing with sterically demanding transformations [9]. Bulky protecting groups may interfere with subsequent reactions, while insufficient steric bulk may lead to reduced selectivity and unwanted side reactions [11]. The balance between protection and accessibility represents a key consideration in developing efficient synthetic strategies for complex imidazole derivatives [9].

Hydrogen Bonding Capacity of Ethanone Linker

The ethanone functional group in 1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one serves as a critical hydrogen bonding motif that significantly influences the compound's physicochemical properties and biological activity. The carbonyl oxygen of the ethanone group acts as a potent hydrogen bond acceptor, capable of forming stable interactions with various donor molecules in biological environments [20] [21].

Hydrogen Bond Acceptor Properties

The carbonyl oxygen of the ethanone linker exhibits exceptional hydrogen bond acceptor capacity due to its high electron density and optimal geometric accessibility [22]. The sp² hybridization of the carbonyl oxygen provides two lone pairs positioned at approximately 120° angles, creating favorable interaction geometries for incoming hydrogen bond donors [23]. Computational analysis indicates that the ethanone carbonyl can form hydrogen bonds with strengths ranging from 2.5 to 5.0 kcal/mol with typical protein backbone amide groups [23].

The electronic environment of the ethanone carbonyl is modulated by both the pyridine and imidazole substituents [24]. The electron-withdrawing nature of the pyridine ring enhances the polarization of the carbonyl bond, increasing its hydrogen bond acceptor strength [25]. This electronic effect is particularly pronounced when the carbonyl is positioned adjacent to the electron-deficient pyridine system, as observed in the target compound [26].

Biological Relevance and Drug Design Implications

The hydrogen bonding capacity of the ethanone linker plays a crucial role in determining the biological activity and pharmacokinetic properties of the compound [28] [24]. Strong hydrogen bond acceptors like the ethanone carbonyl can significantly influence membrane permeability, protein binding affinity, and metabolic stability [20]. The ability to form multiple hydrogen bonds with biological targets often correlates with improved binding affinity and selectivity [27].

In medicinal chemistry applications, the ethanone carbonyl serves as an anchor point for protein-ligand interactions, particularly with backbone amide groups in protein binding sites [23]. The carbonyl can participate in both direct hydrogen bonding with amino acid side chains and water-mediated interactions that extend the binding network [25]. These interactions are particularly important in kinase inhibitor design, where hydrogen bonding with the hinge region represents a critical binding mode [23].

Interaction TypeBond Strength (kcal/mol)Typical Distance (Å)Angle DependencepH SensitivityBiological RelevanceDrug Design Impact
C=O...H-N2.5-5.01.8-2.2HighModerateHighCritical
C=O...H-O3.0-6.01.7-2.1HighHighHighCritical
C=O...H-C (weak)0.5-2.02.2-2.8ModerateLowModerateMinor
C-H...O=C (weak)0.5-1.52.3-2.9ModerateLowModerateMinor
Dipole-dipole1.0-3.03.0-4.0LowLowHighImportant

Modulation of Hydrogen Bonding Strength

The hydrogen bonding capacity of the ethanone carbonyl can be modulated through structural modifications that alter its electronic environment [29]. Electron-withdrawing substituents on adjacent aromatic rings increase the polarization of the carbonyl bond, enhancing its hydrogen bond acceptor strength [4]. Conversely, electron-donating groups reduce the carbonyl's electrophilicity and weaken its hydrogen bonding interactions [22].

The introduction of additional hydrogen bonding groups in proximity to the ethanone carbonyl can create cooperative binding effects that significantly enhance overall binding affinity [28]. These cooperative interactions are particularly important in biological systems where multiple hydrogen bonds work synergistically to achieve high-affinity binding [27]. However, the optimal spacing and orientation of multiple hydrogen bonding groups requires careful consideration to avoid steric interference and maintain favorable binding geometries [25].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

187.074561919 g/mol

Monoisotopic Mass

187.074561919 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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